4-((2-Methoxyphenyl)thio)benzaldehyde
Overview
Description
4-((2-Methoxyphenyl)thio)benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a phenyl ring substituted with a methoxy group and a thioether linkage
Synthetic Routes and Reaction Conditions:
Thiol-ene Reaction: One common synthetic route involves the reaction of 2-methoxybenzyl chloride with thiophenol under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Reductive Amination: Another method involves the reductive amination of 2-methoxybenzaldehyde with thiophenol in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically employs continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
Oxidation: 4-((2-Methoxyphenyl)thio)benzoic acid.
Reduction: 4-((2-Methoxyphenyl)thio)benzyl alcohol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-((2-Methoxyphenyl)thio)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its thioether group, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the thioether group.
2-Methoxyphenyl isocyanate: Contains a methoxy group but has an isocyanate functional group instead of a thioether.
Uniqueness: The presence of the thioether group in 4-((2-Methoxyphenyl)thio)benzaldehyde imparts unique chemical properties, such as increased stability and reactivity compared to its counterparts.
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Properties
IUPAC Name |
4-(2-methoxyphenyl)sulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMESLFAYLNRVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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